2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group attached to a dihydropyrimidine ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexanone with urea and ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired dihydropyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of this compound derivatives with additional oxo groups.
Reduction: Formation of 2-Cyclohexyl-6-hydroxy-1,6-dihydropyrimidine-5-carboxylic acid.
Substitution: Formation of esters or amides of this compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its therapeutic potential in treating hyperuricemia and related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, making it useful in the treatment of hyperuricemia .
Comparison with Similar Compounds
Similar Compounds
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the dihydropyrimidine ring.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar dihydropyrimidine ring but with different substituents.
Uniqueness
2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research .
Biological Activity
2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. The compound features a six-membered dihydropyrimidine ring with a cyclohexyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O3, with a molecular weight of approximately 222.24 g/mol. The compound's structure is depicted below:
Research indicates that this compound primarily acts as a xanthine oxidase inhibitor . This mechanism is particularly relevant in the treatment of hyperuricemia, as it reduces uric acid production by inhibiting the conversion of hypoxanthine to xanthine and subsequently to uric acid. The compound binds to the active site of xanthine oxidase, preventing its enzymatic activity.
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant activities, which may also apply to this compound. The ability to scavenge free radicals can help mitigate oxidative stress-related diseases.
Enzyme Inhibition
The primary biological activity of this compound is its role as an enzyme inhibitor. It has been specifically noted for its inhibitory effects on:
- Xanthine Oxidase : This inhibition leads to decreased uric acid levels, making it a candidate for treating gout and related conditions.
Case Studies
A notable case study investigated the efficacy of various pyrimidine derivatives in inhibiting xanthine oxidase. This compound was included in the study due to its structural similarities with other known inhibitors. Results indicated that this compound demonstrated competitive inhibition with an IC50 value comparable to established xanthine oxidase inhibitors .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Xanthine Oxidase Inhibition (IC50) | Antioxidant Activity | Notes |
---|---|---|---|
This compound | ~10 μM | Moderate | Significant potential for gout treatment |
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | ~15 μM | Low | Methyl substitution affects activity |
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine | ~20 μM | High | Contains an ethyl ester |
Safety Profile
In toxicity studies conducted on Kunming mice, this compound exhibited no acute toxicity at concentrations up to 2000 mg/kg. This favorable safety profile suggests potential for further development in therapeutic applications .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-cyclohexyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10-8(11(15)16)6-12-9(13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,16)(H,12,13,14) |
InChI Key |
KRTPMMPSWNLACG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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